ANEB-001

Beschreibung

ANEB-001 is under investigation in clinical trial NCT05282797 (Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of CB1 Antagonist this compound in a THC Challenge Test).

Eigenschaften

Key on ui mechanism of action |

About V24343 Scientists have long known that cannabis, which stimulates a receptor in the brain called the CB1 receptor, also stimulates appetite as evidenced by the hunger pangs or "munchies" often experienced by cannabis smokers. Blockade of these CB1 receptors by products like V24343 has been shown to cause weight loss and may reduce risk factors for obesity related disorders such as cardiovascular disease and type II diabetes. |

|---|---|

CAS-Nummer |

791848-71-0 |

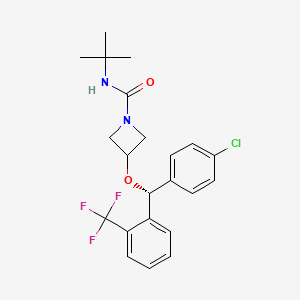

Molekularformel |

C22H24ClF3N2O2 |

Molekulargewicht |

440.9 g/mol |

IUPAC-Name |

N-tert-butyl-3-[(R)-(4-chlorophenyl)-[2-(trifluoromethyl)phenyl]methoxy]azetidine-1-carboxamide |

InChI |

InChI=1S/C22H24ClF3N2O2/c1-21(2,3)27-20(29)28-12-16(13-28)30-19(14-8-10-15(23)11-9-14)17-6-4-5-7-18(17)22(24,25)26/h4-11,16,19H,12-13H2,1-3H3,(H,27,29)/t19-/m1/s1 |

InChI-Schlüssel |

BNLYOVHLLDBOFZ-LJQANCHMSA-N |

Isomerische SMILES |

CC(C)(C)NC(=O)N1CC(C1)O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=C3C(F)(F)F |

Kanonische SMILES |

CC(C)(C)NC(=O)N1CC(C1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=C3C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

ANEB-001: A Technical Overview of its Binding Affinity and Selectivity for Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANEB-001, also known as selonabant, is a clinical-stage small molecule being developed by Anebulo Pharmaceuticals.[1] It is designed as a competitive antagonist of the cannabinoid receptor type 1 (CB1).[2][3] The primary therapeutic indication for this compound is the treatment of acute cannabinoid intoxication (ACI), a condition resulting from the overstimulation of CB1 receptors by cannabinoids such as delta-9-tetrahydrocannabinol (THC).[4][5] This document provides a comprehensive technical guide on the binding affinity and selectivity of this compound for cannabinoid receptors, based on publicly available information.

Core Data Presentation

While specific quantitative binding affinity data for this compound (e.g., Kᵢ or IC₅₀ values) are not publicly available in detail, preclinical and clinical data consistently describe it as a potent and high-affinity antagonist of the human CB1 receptor.[5] The selectivity profile for CB1 versus the cannabinoid receptor type 2 (CB2) has not been quantitatively disclosed.

Table 1: Summary of this compound Binding Characteristics (Qualitative)

| Property | Receptor | Value | Source |

| Binding Affinity | Human CB1 | High Affinity | [5] |

| Human CB2 | Not Disclosed | - | |

| Selectivity | CB1 vs. CB2 | Not Disclosed | - |

| Mechanism of Action | CB1 | Competitive Antagonist | [2][3] |

Experimental Protocols

The determination of binding affinity and selectivity of a compound like this compound for cannabinoid receptors typically involves a series of in vitro assays. The following are detailed methodologies for key experiments commonly cited in cannabinoid research.

Radioligand Displacement Assay

This is a standard method to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound at human CB1 and CB2 receptors.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human CB1 or CB2 receptor (e.g., CHO, HEK293 cells).

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP-55,940 or [³H]SR141716A.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a potent, unlabeled cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Typically 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Harvester and Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in a homogenization buffer and disrupt the cells using a homogenizer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by ultracentrifugation.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a saturating concentration of the non-specific binding control.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

-

Radioligand Displacement Assay Workflow.

Signaling Pathways

As a competitive antagonist at the CB1 receptor, this compound blocks the downstream signaling cascades typically initiated by the binding of agonists like THC or endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol).

Canonical CB1 Receptor Signaling Pathway (Blocked by this compound)

CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.

This compound competitively blocks agonist binding to the CB1 receptor.

Description of Signaling Pathway:

-

Agonist Binding: In the presence of a cannabinoid agonist, the agonist binds to the CB1 receptor.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gαi/o protein.

-

Downstream Effects: The activated G-protein then modulates several downstream effectors:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.

-

MAPK Pathway: Activation of the mitogen-activated protein kinase (MAPK) signaling cascade.

-

This compound, by competitively binding to the CB1 receptor, prevents the agonist from binding and initiating this signaling cascade. This mechanism of action is central to its therapeutic effect in reversing the symptoms of acute cannabinoid intoxication.

Conclusion

This compound is a high-affinity, competitive antagonist of the human CB1 receptor. While precise quantitative data on its binding affinity and selectivity remain proprietary, its mechanism of action is well-established and forms the basis for its clinical development in treating acute cannabinoid intoxication. The experimental protocols described herein represent the standard methodologies used to characterize the binding properties of such compounds. Further disclosure of quantitative binding data from the manufacturer would be beneficial for a more complete understanding of this compound's pharmacological profile.

References

- 1. Selonabant - Wikipedia [en.wikipedia.org]

- 2. Anebulo Pharmaceuticals Announces Positive Complete Phase 2 Clinical Data Demonstrating Potential of this compound as a Treatment for Acute Cannabinoid Intoxication [prnewswire.com]

- 3. Anebulo Pharmaceuticals Announces Positive Complete Phase 2 Clinical Data Demonstrating Potential of this compound as a Treatment for Acute Cannabinoid Intoxication :: Anebulo Pharmaceuticals, Inc. (ANEB) [ir.anebulo.com]

- 4. CB1 Receptor Antagonist Selonabant (ANEB‐001) Blocks Acute THC Effects in Healthy Volunteers: A Phase II Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

Preclinical Pharmacology of ANEB-001: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANEB-001, also known as selonabant, is a clinical-stage, orally bioavailable, small molecule being developed as a potent and selective competitive antagonist of the cannabinoid receptor type 1 (CB1).[1][2] Its primary indication is for the treatment of acute cannabinoid intoxication (ACI), a growing concern with the increasing legalization and use of cannabis products.[3][4] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, and providing archetypal experimental protocols for the assessment of CB1 receptor antagonists. While specific preclinical binding and potency data for this compound are not publicly available, this guide serves as a technical resource for understanding the foundational science and investigational pathways for this class of compounds.

Introduction

The psychoactive effects of cannabis are primarily mediated by Δ⁹-tetrahydrocannabinol (THC), which acts as a partial agonist at the CB1 receptor, a G-protein coupled receptor highly expressed in the central nervous system.[5] Over-activation of the CB1 receptor by THC can lead to ACI, characterized by symptoms ranging from anxiety and paranoia to psychosis and impaired motor control.[5] this compound is designed to directly counteract these effects by competitively blocking THC from binding to the CB1 receptor.[3]

Mechanism of Action

This compound functions as a competitive antagonist at the human CB1 receptor.[6][7] This means that it binds to the same site on the receptor as THC but does not activate it. By occupying the receptor's binding pocket, this compound prevents or displaces THC, thereby mitigating the downstream signaling cascades that lead to the symptoms of intoxication.[3]

This compound Mechanism of Action

Preclinical Data Summary

Specific quantitative preclinical data for this compound, such as binding affinities (Ki) and functional potencies (IC50), have not been made publicly available by Anebulo Pharmaceuticals. However, the company has described this compound as a "potent" and "high affinity" CB1 antagonist, suggesting that robust preclinical characterization has been performed.[7] The following tables represent the types of data that would be generated in a typical preclinical evaluation of a CB1 antagonist.

Table 1: In Vitro Receptor Binding Profile (Illustrative)

| Parameter | CB1 Receptor | CB2 Receptor | Off-Target Receptors |

| Binding Affinity (Ki) | < 10 nM (Expected) | > 1000 nM (Expected) | Low Affinity (Expected) |

| Assay Type | Radioligand Displacement | Radioligand Displacement | Broad Panel Screening |

Table 2: In Vitro Functional Activity (Illustrative)

| Assay | Endpoint | Potency (IC50) | Efficacy |

| GTPγS Binding | Inhibition of Agonist-Stimulated Binding | < 50 nM (Expected) | Full Antagonist |

| cAMP Accumulation | Reversal of Agonist-Mediated Inhibition | < 50 nM (Expected) | Full Antagonist |

Table 3: Preclinical Pharmacokinetics (Illustrative Animal Data)

| Species | Route | Bioavailability (%) | t1/2 (h) | Cmax (ng/mL) |

| Rat | Oral | > 30 (Expected) | 4-8 (Expected) | Varies with dose |

| Dog | Oral | > 40 (Expected) | 6-12 (Expected) | Varies with dose |

Key Preclinical Experimental Protocols

The following are detailed, representative protocols for the key in vitro assays used to characterize a CB1 receptor antagonist like this compound.

CB1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Membranes: Cell membranes prepared from cells recombinantly expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity CB1 receptor agonist or antagonist, such as [³H]CP-55,940 or [³H]SR141716A.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Membrane Addition: Add the CB1 receptor-containing cell membranes to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to modulate the activation of G-proteins coupled to the CB1 receptor. For an antagonist like this compound, this involves assessing its ability to block agonist-stimulated G-protein activation.

Materials:

-

Membranes: Cell membranes with expressed human CB1 receptors.

-

[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.

-

Agonist: A known CB1 receptor agonist (e.g., CP-55,940).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, EDTA, and BSA.

-

GDP: Guanosine diphosphate, to ensure a basal state of G-protein activity.

Procedure:

-

Pre-incubation: Incubate the cell membranes with the test compound (this compound) and GDP.

-

Stimulation: Add a fixed concentration of the CB1 agonist to stimulate G-protein activation.

-

[³⁵S]GTPγS Addition: Add [³⁵S]GTPγS to the reaction. Activated G-proteins will bind to the [³⁵S]GTPγS.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction and separate bound from unbound [³⁵S]GTPγS using a cell harvester and glass fiber filters, similar to the binding assay.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.

References

- 1. Identification of a novel cannabidiol (CBD) binding site at cannabinoid receptor 1: Insights into negative allosteric modulation through computational and mutagenesis approaches - American Chemical Society [acs.digitellinc.com]

- 2. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CB1 and CB2 cannabinoid receptor binding studies based on modeling and mutagenesis approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of CB1 Ligands among Drugs, Phytochemicals and Natural-Like Compounds: Virtual Screening and In Vitro Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of ANEB-001: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANEB-001 is a potent and selective competitive antagonist of the human cannabinoid receptor type 1 (CB1).[1][2] Developed as a small molecule therapeutic, it is under investigation for its potential to rapidly reverse the effects of acute cannabinoid intoxication (ACI). This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key pharmacological data and outlining the experimental methodologies used to determine its activity. This compound has also been referred to by the developmental codes selonabant and V-24343.[2][3]

Core Pharmacological Profile

The primary mechanism of action of this compound is the blockade of the CB1 receptor, thereby mitigating the psychoactive effects of cannabinoids such as delta-9-tetrahydrocannabinol (THC).[3] Its in vitro pharmacological profile is defined by its high binding affinity and selectivity for the CB1 receptor over the cannabinoid receptor type 2 (CB2).

Quantitative In Vitro Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Receptor | Value (nM) |

| Binding Affinity (Ki) | Human CB1 | 0.3 |

| Human CB2 | 21 |

Data sourced from publicly available information. The precise experimental conditions for the determination of these values for this compound specifically have not been detailed in the reviewed literature.

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). In its natural state, the CB1 receptor is activated by endocannabinoids or exogenous agonists like THC, leading to a cascade of intracellular signaling events, primarily through the Gi/o pathway. This results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulation of ion channels. By competitively binding to the CB1 receptor, this compound prevents the binding of agonists and the subsequent initiation of this signaling cascade.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are not publicly available. However, the following sections describe standard methodologies for the key assays used to characterize CB1 receptor antagonists.

Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity of a compound for a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human CB1 and CB2 receptors.

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the human CB1 or CB2 receptor are prepared.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]-CP55,940 or [3H]-SR141716A for CB1) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a filter mat.

-

Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

cAMP Functional Assay for Antagonist Activity

This assay measures the ability of a compound to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional antagonist potency (IC50) of this compound at the human CB1 receptor.

General Protocol:

-

Cell Culture: Cells expressing the human CB1 receptor are cultured in a multi-well plate.

-

Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound).

-

Stimulation: The cells are then stimulated with a known CB1 receptor agonist (e.g., CP55,940) in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified, and an IC50 value is determined.

Conclusion

The in vitro characterization of this compound demonstrates its high affinity and selectivity for the CB1 receptor, consistent with its proposed mechanism of action as a competitive antagonist. While specific, detailed protocols for the characterization of this compound are not widely published, the standard methodologies described herein provide a framework for understanding how its pharmacological profile was likely established. This foundational in vitro data has been crucial in guiding the clinical development of this compound as a potential antidote for acute cannabinoid intoxication.

References

The Structure-Activity Relationship of ANEB-001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANEB-001 (also known as selonabant) is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1) that has been investigated for its therapeutic potential in treating acute cannabinoid intoxication (ACI). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, drawing from available clinical trial data and the broader understanding of pyrazole-based CB1 receptor antagonists. This document outlines the compound's mechanism of action, summarizes key quantitative data from clinical studies, and provides detailed experimental methodologies for relevant assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

This compound is a small molecule, orally bioavailable competitive antagonist of the human CB1 receptor.[1] The overstimulation of the CB1 receptor by cannabinoids, such as delta-9-tetrahydrocannabinol (THC), is responsible for the psychoactive effects associated with cannabis use and can lead to acute cannabinoid intoxication (ACI).[2] this compound is being developed to counteract these effects by blocking the activation of the CB1 receptor.[2] It is believed to displace THC from the CB1 receptor, thereby reversing the symptoms of ACI.[3] Clinical trials have demonstrated its efficacy in reducing the key symptoms of ACI.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the CB1 receptor.[1][4][5] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. When activated by an agonist like THC, it initiates a signaling cascade that leads to the characteristic psychoactive effects of cannabinoids. This compound, by binding to the CB1 receptor without activating it, prevents THC from binding and initiating this cascade.

References

- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

ANEB-001: A Potential Therapeutic Intervention for Synthetic Cannabinoid Toxicity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of synthetic cannabinoid receptor agonists (SCRAs) as drugs of abuse presents a significant and growing public health challenge. Characterized by their high potency and efficacy at the cannabinoid type 1 (CB1) receptor, SCRAs can induce severe and life-threatening toxicities, including psychosis, seizures, and cardiovascular events, far exceeding the adverse effects associated with Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Currently, there is no approved antidote for synthetic cannabinoid intoxication, with patient management limited to supportive care. ANEB-001 (selonabant), a potent, orally bioavailable, competitive antagonist of the CB1 receptor, is being investigated as a specific therapeutic countermeasure. This technical guide provides a comprehensive overview of the preclinical rationale and clinical evidence supporting the development of this compound for the treatment of synthetic cannabinoid toxicity.

Introduction: The Challenge of Synthetic Cannabinoid Toxicity

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of new psychoactive substances.[1] Unlike THC, which is a partial agonist at the CB1 receptor, most SCRAs are full agonists with high binding affinity, leading to a more profound and often unpredictable pharmacological response.[2] This heightened activity at the CB1 receptor is believed to be the primary driver of the severe toxicities associated with SCRA use.[2] The constant evolution of SCRA structures to circumvent legal restrictions poses a continuous challenge for detection and treatment.[1] The development of a broadly effective antidote that targets the common mechanism of action—the CB1 receptor—is therefore a critical unmet medical need.

This compound, also known as selonabant (formerly V24343), is a competitive antagonist with a high affinity for the human CB1 receptor.[3][4] By competitively blocking the CB1 receptor, this compound is designed to displace SCRAs from the receptor and reverse their downstream signaling effects, thereby mitigating the symptoms of intoxication.[5]

Mechanism of Action: Targeting the Cannabinoid Type 1 Receptor

The psychoactive and toxic effects of both THC and SCRAs are primarily mediated through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[5]

Synthetic Cannabinoid Receptor Agonist (SCRA) Signaling Pathway

SCRAs, being potent, full agonists, bind to the CB1 receptor and induce a conformational change that leads to the activation of intracellular signaling cascades.[6] This primarily involves the coupling to Gi/o proteins, which results in:[6]

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of ion channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of N-type calcium channels.[6]

The net effect of these actions is a dampening of neuronal activity and a reduction in neurotransmitter release.[6] The higher efficacy of SCRAs compared to THC results in a more pronounced and sustained activation of these pathways, leading to toxicity.[2]

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. CB1 Receptor Antagonist Selonabant (ANEB‐001) Blocks Acute THC Effects in Healthy Volunteers: A Phase II Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. Anebulo Pharmaceuticals Announces Positive Complete Phase 2 Clinical Data Demonstrating Potential of this compound as a Treatment for Acute Cannabinoid Intoxication :: Anebulo Pharmaceuticals, Inc. (ANEB) [ir.anebulo.com]

- 5. CB1 Receptor Antagonist Selonabant (this compound) Blocks Acute THC Effects in Healthy Volunteers: A Phase II Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selonabant - Wikipedia [en.wikipedia.org]

The Role of ANEB-001 in Modulating the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ANEB-001 (also known as selonabant) is a potent, orally bioavailable, small molecule competitive antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] Developed by Anebulo Pharmaceuticals, this compound is currently in clinical development as a potential antidote for acute cannabinoid intoxication (ACI).[1][3] By competitively binding to CB1 receptors, this compound effectively blocks the psychoactive effects of tetrahydrocannabinol (THC), the primary intoxicating component of cannabis.[4][5] Phase 2 clinical trials have demonstrated that this compound can rapidly reverse key symptoms of ACI, including feelings of being "high," cognitive impairment, and loss of balance.[6][7] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to this compound's role in modulating the endocannabinoid system.

Introduction to the Endocannabinoid System and Acute Cannabinoid Intoxication

The endocannabinoid system (ECS) is a complex and widespread neuromodulatory system that plays a crucial role in regulating a variety of physiological and cognitive processes. Key components of the ECS include endocannabinoids (such as anandamide and 2-arachidonoylglycerol), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for endocannabinoid synthesis and degradation.

The CB1 receptor is predominantly expressed in the central nervous system and is the primary target of THC.[3] Overstimulation of CB1 receptors by THC leads to the signs and symptoms of acute cannabinoid intoxication, which can include euphoria, altered perception, anxiety, panic attacks, impaired coordination, and in severe cases, psychosis.[8] With the increasing legalization and use of cannabis products, the incidence of ACI-related emergency department visits has risen significantly, highlighting the unmet medical need for a specific antidote.[3]

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the CB1 receptor.[1][4] This means that it binds to the same site on the CB1 receptor as THC but does not activate the receptor. By occupying the receptor's binding site, this compound prevents or displaces THC from binding, thereby inhibiting its downstream signaling effects. The antagonism is reversible, and the extent of THC blockade is dependent on the relative concentrations of this compound and THC.

Signaling Pathway of THC and its Antagonism by this compound

The binding of THC, an agonist, to the CB1 receptor initiates a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. The diagram below illustrates this pathway and the inhibitory effect of this compound.

Preclinical and Clinical Data

While specific preclinical data on the binding affinity (Ki) and functional activity (IC50) of this compound are not publicly available, it is described as a potent CB1 antagonist with high affinity for the human receptor.[1] The majority of the available quantitative data comes from a Phase 2 clinical trial (NCT05282797) designed to evaluate the efficacy and safety of this compound in healthy volunteers challenged with THC.[6][7][9]

Phase 2 Clinical Trial Data

The Phase 2 trial consisted of multiple parts, evaluating different doses of this compound and THC, as well as the timing of this compound administration.[6]

Table 1: Summary of Phase 2a Clinical Trial Design

| Parameter | Part A | Part B |

| This compound Doses | 50 mg, 100 mg | 10 mg, 30 mg |

| THC Challenge Dose | 10.5 mg (oral) | 21 mg, 30 mg, 40 mg (oral) |

| Number of Subjects | 60 | 74 |

| Administration | Co-administration of this compound and THC | This compound administered 1 hour after THC |

Table 2: Key Efficacy Endpoints from the Phase 2 Clinical Trial

| Endpoint | THC Dose | This compound Dose | Result vs. Placebo | p-value |

| VAS "Feeling High" | 30 mg | 10 mg | Statistically significant reduction | <0.0001[7] |

| VAS Alertness | 30 mg | 10 mg | Statistically significant improvement | 0.0042[7] |

| Body Sway | 30 mg | 10 mg | Statistically significant reduction | 0.0196[7] |

| VAS "Feeling High" (pooled analysis) | 21 mg or 30 mg | 10 mg | Statistically significant reduction | <0.0001[4] |

| VAS Alertness (pooled analysis) | 21 mg or 30 mg | 10 mg | Statistically significant improvement | 0.0024[4] |

| Body Sway (pooled analysis) | 21 mg or 30 mg | 10 mg | Statistically significant reduction | 0.0014[4] |

| Heart Rate (pooled analysis) | 21 mg or 30 mg | 10 mg | Statistically significant reduction | 0.0125[4] |

VAS = Visual Analog Scale

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of scientific findings. The following sections outline the methodologies for the key experiments cited in the clinical evaluation of this compound.

Phase 2 Clinical Trial Protocol (NCT05282797)

This was a randomized, double-blind, placebo-controlled study in healthy, occasional cannabis users.[6][10]

Inclusion Criteria:

-

Healthy adults.

-

Occasional cannabis users.

Exclusion Criteria:

-

History of cannabis use disorder.

-

Significant medical or psychiatric conditions.

Study Design:

-

Part A: Subjects received a single oral dose of this compound (50 mg or 100 mg) or placebo, co-administered with an oral dose of 10.5 mg THC.[6]

-

Part B: Subjects received a higher oral dose of THC (21 mg, 30 mg, or 40 mg) followed one hour later by a single oral dose of this compound (10 mg or 30 mg) or placebo.[6]

Assessments:

-

Pharmacokinetic blood draws.

-

Pharmacodynamic assessments including Visual Analog Scales (VAS) for "Feeling High" and alertness, and measurement of body sway.

-

Safety and tolerability monitoring.

References

- 1. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. mwjohns.com [mwjohns.com]

- 4. Profiling the subjective effects of Δ9‐tetrahydrocannabinol using visual analogue scales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anebulo Pharmaceuticals Announces Positive Regulatory Update for Selonabant in Acute Cannabis-Induced Toxicity in Children and Capital Raise :: Anebulo Pharmaceuticals, Inc. (ANEB) [ir.anebulo.com]

- 6. Stability analysis of clustering of Norris’ visual analogue scale: Applying the consensus clustering approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. A Randomised Placebo-Controlled Trial to Differentiate the Acute Cognitive and Mood Effects of Chlorogenic Acid from Decaffeinated Coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiling the subjective effects of Δ⁹-tetrahydrocannabinol using visual analogue scales - PubMed [pubmed.ncbi.nlm.nih.gov]

ANEB-001: A Technical Whitepaper on its Cellular and Molecular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANEB-001, also known as selonabant, is a potent, orally active, and competitive antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] The CB1 receptor is the primary molecular target for Δ⁹-tetrahydrocannabinol (THC), the main psychoactive constituent of cannabis. Overstimulation of the CB1 receptor by THC leads to the array of psychoactive effects associated with cannabis use, collectively known as acute cannabinoid intoxication (ACI). This compound is being developed as a potential therapeutic to counteract the effects of ACI by inhibiting the activation of the CB1 receptor.[1][2] This technical guide provides an in-depth overview of the cellular and molecular effects of this compound, summarizing key preclinical and clinical findings.

Molecular Profile and Mechanism of Action

This compound is a small molecule that acts as a competitive antagonist at the human CB1 receptor.[2] While specific binding affinity values (Kᵢ or IC₅₀) for this compound are not publicly available in the reviewed literature, it is consistently described as a high-affinity CB1 receptor antagonist.[1][2] Its mechanism of action involves binding to the CB1 receptor and preventing its activation by agonists such as THC.

The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gᵢ/ₒ).[3][4] Agonist binding, such as by THC, initiates a signaling cascade that includes:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]

-

Modulation of Ion Channels: This includes the inhibition of N-type and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This involves the phosphorylation and activation of extracellular signal-regulated kinase (ERK).[4]

By competitively blocking the CB1 receptor, this compound is presumed to inhibit these downstream signaling events that are triggered by THC, thereby mitigating the symptoms of ACI.

Cellular Effects

The primary cellular effect of this compound is the prevention of CB1 receptor-mediated modulation of neurotransmission. CB1 receptors are densely expressed in the central nervous system, particularly on presynaptic terminals of both glutamatergic and GABAergic neurons. THC's activation of these presynaptic CB1 receptors leads to a reduction in the release of these neurotransmitters, causing a disruption in synaptic plasticity and contributing to the cognitive and motor impairments observed in ACI. This compound, by blocking this activation, is expected to restore normal neurotransmitter release and neuronal function.

Quantitative Data from Clinical Trials

A Phase II randomized, double-blind, placebo-controlled clinical trial has evaluated the efficacy and safety of this compound in healthy adult volunteers challenged with oral THC.[5][6][7] The study consisted of two parts, Part A and Part B, with varying doses of THC and this compound.[5][6][7]

Table 1: Summary of Dosing Regimens in the Phase II Clinical Trial of this compound

| Study Part | THC Dose (oral) | This compound Dose (oral) | Number of Participants (this compound Group) | Number of Participants (Placebo Group) |

| Part A | 10.5 mg | 50 mg | 20 | 20 |

| Part A | 10.5 mg | 100 mg | 20 | 20 |

| Part B | 21 mg | 10 mg | 7 | 9 |

| Part B | 21 mg | 30 mg | 9 | 9 |

Table 2: Summary of Pharmacodynamic Effects of this compound in THC-Challenged Subjects

| Study Part | This compound Dose | Endpoint | Result | p-value |

| Part A | 50 mg | Reduction in "Feeling High" (VAS) | Significant | <0.0001 |

| Part A | 100 mg | Reduction in "Feeling High" (VAS) | Significant | <0.0001 |

| Part B | 10 mg | Reduction in "Feeling High" (VAS) | Significant | <0.001 |

| Part B | 30 mg | Reduction in "Feeling High" (VAS) | -82.8% reduction | <0.0001 |

| Part B | 10 mg | Increase in "Alertness" (VAS) | Significant | Not specified |

| Part B | 30 mg | Increase in "Alertness" (VAS) | 10.8 mm increase | 0.001 |

| Part B | 10 mg | Reduction in Body Sway | Significant | 0.007 |

| Part B | 30 mg | Reduction in Body Sway | -30.6% reduction | 0.002 |

| Pooled Part B (21mg or 30mg THC) | 10 mg (delayed dosing) | Reduction in Heart Rate | Significant | 0.0125 |

Experimental Protocols

Phase II Clinical Trial Design

The study was a randomized, double-blind, placebo-controlled trial conducted in healthy occasional cannabis users.[5][6][7] The study was conducted at the Centre for Human Drug Research in the Netherlands.[5] Participants were administered oral THC followed by either this compound or a placebo. In some cohorts, this compound was administered one hour after the THC challenge to evaluate its efficacy in reversing existing symptoms.[8]

Pharmacodynamic Assessments

-

Visual Analogue Scales (VAS): Subjective effects of THC, such as "feeling high" and "alertness," were quantified using 100-mm Visual Analogue Scales.[6][9] A VAS typically consists of a horizontal line, 100 mm in length, with word anchors at each end representing the extremes of the sensation being measured (e.g., "Not at all high" to "Extremely high"). Participants mark a point on the line that corresponds to their current state. The score is then determined by measuring the distance in millimeters from the beginning of the line to the participant's mark.[9]

-

Body Sway (Postural Stability): Objective measurement of postural stability was conducted to assess THC-induced motor impairment. While the specific equipment used in the this compound trial is not detailed in the provided search results, the methodology for such assessments typically involves a force platform.[10] Participants are instructed to stand as still as possible on the platform, and the displacement of their center of pressure is recorded over time. Key parameters derived from these measurements can include the total path length of the center of pressure, the area of the 95% confidence ellipse, and the velocity of sway.[10]

Signaling Pathways and Experimental Workflows

THC-Induced CB1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of THC to the CB1 receptor.

Caption: THC activation of the CB1 receptor and downstream signaling pathways.

This compound Mechanism of Action: Competitive Antagonism

This diagram illustrates how this compound competitively inhibits the binding of THC to the CB1 receptor, thereby blocking its downstream effects.

Caption: this compound competitively antagonizes THC at the CB1 receptor.

Experimental Workflow for the Phase II Clinical Trial

The following diagram outlines the general workflow of the Phase II clinical trial investigating this compound.

References

- 1. ashpublications.org [ashpublications.org]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. researchgate.net [researchgate.net]

- 4. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CB1 Receptor Antagonist Selonabant (ANEB‐001) Blocks Acute THC Effects in Healthy Volunteers: A Phase II Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CB1 Receptor Antagonist Selonabant (this compound) Blocks Acute THC Effects in Healthy Volunteers: A Phase II Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Profiling the subjective effects of Δ9‐tetrahydrocannabinol using visual analogue scales - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Postural Sway Measurement Using a Body-Worn Movement Sensor in Clinical Stroke Rehabilitation: Exploring Sensitivity to Change and Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

ANEB-001: A Technical Overview of Brain Penetration and Cannabinoid Receptor 1 (CB1) Occupancy

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANEB-001 (also known as selonabant) is a potent, orally bioavailable, small molecule antagonist of the cannabinoid receptor type 1 (CB1).[1] It is under development for the treatment of acute cannabinoid intoxication (ACI) and has shown efficacy in reversing the psychotropic effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[2][3] This technical guide provides a comprehensive overview of the available data on this compound's brain penetration and receptor occupancy, focusing on the core data and methodologies relevant to researchers and drug development professionals.

Mechanism of Action

This compound functions as a competitive antagonist at the human CB1 receptor.[4] The psychotropic effects of cannabinoids, such as THC, are primarily mediated by the activation of CB1 receptors in the central nervous system (CNS).[4] By competitively binding to these receptors, this compound blocks THC from activating them, thereby mitigating or reversing the symptoms of intoxication.[3]

Signaling Pathway

The binding of a CB1 agonist like THC initiates a G-protein coupled signaling cascade that leads to the characteristic effects of cannabis. This compound, as an antagonist, prevents this cascade from occurring.

Brain Penetration

While specific preclinical data on brain-to-plasma ratios and blood-brain barrier (BBB) permeability coefficients for this compound are not publicly available, clinical trial documentation explicitly states that a key objective of the studies was to investigate whether this compound effectively penetrates the brain.[5] The observed rapid reversal of THC-induced central nervous system effects in clinical trials strongly suggests that this compound readily crosses the blood-brain barrier and reaches its target in the brain.

Experimental Protocols for Assessing Brain Penetration

Standard preclinical methodologies are employed to quantify the brain penetration of drug candidates.

In Vitro Blood-Brain Barrier (BBB) Models: These models utilize cultured endothelial cells to form a monolayer that mimics the BBB.

-

Protocol:

-

Culture primary brain endothelial cells or immortalized cell lines (e.g., hCMEC/D3) on a semi-permeable membrane in a Transwell® system.[6]

-

Optionally, co-culture with astrocytes and pericytes to enhance barrier properties.[6]

-

Introduce the test compound (this compound) to the apical (blood) side of the Transwell.

-

At various time points, collect samples from the basolateral (brain) side and the apical side.

-

Quantify the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.[7]

-

In Vivo Studies in Animal Models: These studies directly measure the concentration of the drug in the brain and plasma of animals.

-

Protocol:

-

Administer this compound to a suitable animal model (e.g., rodents, non-human primates) via the intended clinical route (oral).

-

At predetermined time points, collect blood and brain tissue samples.

-

Process the samples to extract the drug.

-

Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method.

-

Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) to determine the extent of brain penetration.

-

Receptor Occupancy

This compound is described as having a high affinity for the human CB1 receptor.[4] While specific binding affinity values (e.g., Ki or IC50) from preclinical studies are not publicly disclosed, the doses used in clinical trials and the resulting antagonism of THC effects provide strong evidence of significant receptor engagement.

Experimental Protocols for Determining Receptor Occupancy

In Vitro Receptor Binding Assays: These assays determine the affinity of a compound for its target receptor.

-

Protocol:

-

Prepare cell membranes from a cell line expressing the human CB1 receptor.

-

Incubate the membranes with a radiolabeled ligand known to bind to the CB1 receptor (e.g., [3H]CP-55,940).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

After incubation, separate the bound and free radioligand.

-

Measure the radioactivity of the bound fraction.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Receptor Occupancy Studies (e.g., PET Imaging): Positron Emission Tomography (PET) can be used to visualize and quantify receptor occupancy in the living brain.

-

Protocol:

-

Synthesize a radiolabeled tracer that specifically binds to the CB1 receptor (e.g., [11C]OMAR).

-

Perform a baseline PET scan in an animal model or human subject to determine the baseline receptor availability.

-

Administer a dose of the unlabeled drug (this compound).

-

Perform a second PET scan with the same radiotracer.

-

The reduction in the binding of the radiotracer in the second scan compared to the baseline scan indicates the percentage of receptor occupancy by this compound.[8]

-

Clinical Data on Receptor Occupancy (Inferred)

The Phase 2 clinical trials of this compound provide indirect but compelling evidence of its ability to occupy and antagonize CB1 receptors in the human brain at clinically relevant doses.

| This compound Dose | THC Challenge Dose | Key Finding | Statistical Significance |

| 50 mg | 10.5 mg | Significant reduction in "feeling high" | p < 0.0001 |

| 100 mg | 10.5 mg | Significant reduction in "feeling high" | p < 0.0001 |

| 10 mg | 21 mg & 30 mg | Significant reduction in "feeling high" and improvement in alertness | p < 0.001 |

| 30 mg | 21 mg | Significant reduction in "feeling high" and improvement in alertness | p < 0.001 |

Data compiled from publicly available clinical trial results.[3][9]

These results demonstrate a dose-dependent antagonism of THC's effects, which is a direct consequence of this compound occupying a sufficient number of CB1 receptors to block the agonist activity of THC.

Conclusion

This compound is a promising CB1 receptor antagonist that has demonstrated significant potential in reversing the effects of acute cannabinoid intoxication in clinical trials. Its rapid onset of action in these studies strongly supports its ability to penetrate the blood-brain barrier and engage its target, the CB1 receptor, in the central nervous system. While specific preclinical quantitative data on brain penetration and receptor binding affinity are not publicly available, the clinical outcomes provide robust evidence of its pharmacological activity at the intended site of action. Further disclosure of preclinical data would allow for a more detailed quantitative understanding of its pharmacokinetic and pharmacodynamic properties.

References

- 1. businesswire.com [businesswire.com]

- 2. Selonabant - Wikipedia [en.wikipedia.org]

- 3. CB1 Receptor Antagonist Selonabant (this compound) Blocks Acute THC Effects in Healthy Volunteers: A Phase II Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. CB1 Receptor Antagonist Selonabant (ANEB‐001) Blocks Acute THC Effects in Healthy Volunteers: A Phase II Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress [mdpi.com]

- 7. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CB Receptor Antagonist Selonabant (this compound) Blocks Acute THC Effects in Healthy Volunteers: A Phase II Randomized Controlled Trial. | CHDR [chdr.nl]

Methodological & Application

ANEB-001: Application Notes and Protocols for In Vivo Evaluation

For Research Use Only

Introduction

ANEB-001 (also known as selonabant) is a potent and selective small molecule antagonist of the cannabinoid receptor type 1 (CB1).[1][2][3] The CB1 receptor is the primary mediator of the psychoactive effects of Δ9-tetrahydrocannabinol (THC), the main active component of cannabis.[4] Overstimulation of the CB1 receptor by THC can lead to acute cannabinoid intoxication (ACI), characterized by symptoms ranging from euphoria and altered perception to anxiety, panic attacks, and psychosis.[4][5] this compound is being developed as an antidote to ACI by competitively blocking the CB1 receptor, thereby displacing THC and reversing its effects.[6] This document provides detailed protocols for the in vivo evaluation of this compound, based on both representative preclinical animal models and human clinical trial data.

Mechanism of Action

This compound functions as a competitive antagonist at the human CB1 receptor.[1][3] In the presence of a CB1 agonist like THC, this compound binds to the receptor, preventing the agonist from binding and activating downstream signaling pathways. This blockade is believed to alleviate the symptoms of ACI by reducing the overstimulation of the endocannabinoid system caused by high concentrations of THC.[6]

Preclinical In Vivo Studies (Representative Protocol)

While specific preclinical data for this compound have not been published, the following protocol is representative of in vivo studies conducted for other CB1 receptor antagonists, such as rimonabant and BAR-1, and can be adapted for the evaluation of this compound.

Animal Models

Rodent models are commonly used to assess the efficacy and safety of CB1 receptor antagonists.

-

Species: Male Wistar rats or C57BL/6 mice.

-

Health Status: Healthy, pathogen-free animals.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., food intake studies).

Experimental Protocol: THC-Induced Hypolocomotion Model

This model assesses the ability of a CB1 antagonist to reverse the sedative effects of THC.

-

Acclimation: Animals are acclimated to the testing environment (e.g., open-field arena) for a designated period before the experiment.

-

Drug Administration:

-

Administer THC (e.g., 5-10 mg/kg, intraperitoneally) or its vehicle.

-

At a specified time post-THC administration, administer this compound (e.g., 1-10 mg/kg, orally or intraperitoneally) or its vehicle.

-

-

Behavioral Assessment:

-

Following this compound administration, place the animal in the open-field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes) using an automated tracking system.

-

-

Endpoint Analysis: Compare the locomotor activity of animals treated with THC and this compound to those treated with THC and vehicle. A significant increase in locomotion in the this compound group indicates a reversal of THC-induced hypolocomotion.

Additional Preclinical Models

-

Tetrad Model: Assess the "tetrad" of cannabinoid effects in mice: hypolocomotion, catalepsy, analgesia, and hypothermia. This compound is expected to antagonize these effects.

-

Drug Discrimination Studies: Train animals to discriminate THC from vehicle. Assess whether this compound can block the discriminative stimulus effects of THC.

-

Diet-Induced Obesity (DIO) Model: While the primary indication for this compound is ACI, its initial development for obesity suggests this model's relevance. Mice or rats are fed a high-fat diet to induce obesity, and the effects of this compound on body weight, food intake, and metabolic parameters are evaluated.[2][6][7][8]

Clinical Studies: Phase 2 Protocol for this compound

The following protocol is based on the Phase 2 clinical trial (NCT05282797) conducted to evaluate the efficacy and safety of this compound in healthy volunteers challenged with THC.[6]

Study Design

-

Type: Randomized, double-blind, placebo-controlled study.[4]

-

Population: Healthy, occasional cannabis users.[9]

-

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of this compound in a THC challenge test.

Experimental Workflow

Dosing Regimens

The study was conducted in two parts (Part A and Part B) with multiple cohorts to evaluate different dose levels of this compound and THC.[4]

| Study Part | THC Challenge Dose (oral) | This compound Dose (oral) | Number of Subjects (this compound:Placebo) |

| Part A | 10.5 mg | 50 mg | 20:20 |

| 10.5 mg | 100 mg | 20:20 | |

| Part B | 21 mg | 10 mg | 7:9 |

| 21 mg | 30 mg | 9:9 | |

| 30 mg | 10 mg | N/A | |

| Part C | 40 mg | 10 mg | 10 (open-label) |

| 60 mg | 20 mg | 10 (open-label) |

Table 1: Dosing Cohorts in the Phase 2 Clinical Trial of this compound. Data compiled from multiple sources.[4][10]

Pharmacodynamic Assessments

Several validated measures were used to assess the effects of THC and the reversal by this compound.

-

Visual Analogue Scale (VAS) for "Feeling High": A subjective measure where participants rate their feeling of being "high" on a scale.[6]

-

VAS for "Alertness": A subjective measure of alertness.[4]

-

Body Sway: An objective measure of postural stability.[4]

-

Heart Rate: Monitored as a physiological indicator of cannabinoid effects.[4]

Key Clinical Findings

This compound demonstrated a significant and dose-dependent reversal of THC-induced effects.

| Endpoint | This compound Dose | THC Dose | Result vs. Placebo | p-value |

| VAS "Feeling High" | 50 mg & 100 mg | 10.5 mg | Statistically significant reduction | <0.0001 |

| 10 mg & 30 mg | 21 mg | Statistically significant reduction | <0.001 | |

| 10 mg | 30 mg | Statistically significant reduction | <0.0001 | |

| VAS "Alertness" | 50 mg & 100 mg | 10.5 mg | Statistically significant improvement | <0.01 |

| 10 mg | 30 mg | Statistically significant improvement | =0.0042 | |

| Body Sway | 10 mg | 30 mg | Statistically significant reduction | =0.0196 |

Table 2: Summary of Key Efficacy Results from the Phase 2 Clinical Trial. Data compiled from multiple sources.[3][4][5]

Safety and Tolerability

In the Phase 2 clinical trial, this compound was generally well-tolerated.[3][10] The most common adverse events were mild and transient, with some instances of moderate dizziness likely attributable to THC. Nausea and vomiting were observed more frequently at higher doses of this compound, while the 10 mg dose was both efficacious and well-tolerated.[4]

Conclusion

The in vivo evaluation of this compound, through both representative preclinical models and human clinical trials, supports its development as a potential antidote for acute cannabinoid intoxication. The provided protocols offer a framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and similar CB1 receptor antagonists. The robust data from the Phase 2 study, demonstrating a significant reversal of THC-induced psychoactive and physiological effects, underscores the therapeutic potential of this compound.

References

- 1. Effects of the cannabinoid CB1 receptor antagonist rimonabant in models of emotional reactivity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Anebulo Pharmaceuticals Announces Positive Topline Data for this compound from a Phase 2 Clinical Trial for Acute Cannabinoid Intoxication :: Anebulo Pharmaceuticals, Inc. (ANEB) [ir.anebulo.com]

- 4. CB1 Receptor Antagonist Selonabant (ANEB‐001) Blocks Acute THC Effects in Healthy Volunteers: A Phase II Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anebulo Pharmaceuticals Announces Positive Complete Phase 2 Clinical Data Demonstrating Potential of this compound as a Treatment for Acute Cannabinoid Intoxication [prnewswire.com]

- 6. Novel CB1 receptor antagonist BAR-1 modifies pancreatic islet function and clinical parameters in prediabetic and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]

- 9. Anebulo Pharmaceuticals Announces First Patients Dosed in Phase 1 Single Ascending Dose Study of Intravenous Selonabant, under Development for Acute Cannabis-Induced Toxicity :: Anebulo Pharmaceuticals, Inc. (ANEB) [ir.anebulo.com]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

Application Notes and Protocols for Evaluating ANEB-001 Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANEB-001 is a potent and selective competitive antagonist of the Cannabinoid Receptor Type 1 (CB1). The CB1 receptor, a G-protein coupled receptor (GPCR), is the primary target of Δ⁹-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. Overstimulation of the CB1 receptor by THC or other synthetic cannabinoids can lead to acute cannabinoid intoxication (ACI), characterized by symptoms such as anxiety, panic attacks, tachycardia, and psychosis.[1] this compound is being developed as a therapeutic to reverse the effects of ACI by blocking the binding of cannabinoids to the CB1 receptor.[2][3]

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the efficacy of this compound in vitro. The described assays will enable researchers to determine the binding affinity of this compound to the CB1 receptor and to quantify its functional antagonism of agonist-induced signaling. The primary assays detailed are a competitive radioligand binding assay and a functional cAMP inhibition assay. An additional protocol for a downstream ERK1/2 phosphorylation assay is also included to assess the impact of this compound on mitogen-activated protein kinase (MAPK) signaling pathways.[3][4]

CB1 Receptor Signaling Pathway

The CB1 receptor primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist such as THC or the synthetic agonist CP 55,940, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5] As a competitive antagonist, this compound binds to the CB1 receptor at the same site as agonists but does not activate the receptor. Instead, it blocks agonist binding and the subsequent downstream signaling cascade.

Key Cell-Based Assays for this compound Efficacy

A comprehensive in vitro evaluation of this compound should include assays that assess both its binding characteristics and its functional effects on CB1 receptor signaling.

| Assay Type | Principle | Endpoint Measured | Key Parameters |

| Competitive Radioligand Binding Assay | Measures the ability of this compound to displace a radiolabeled CB1 agonist from the receptor. | Radioligand binding | Inhibition Constant (Ki) |

| cAMP Inhibition Assay | Quantifies the ability of this compound to block the agonist-induced decrease in intracellular cAMP levels. | Intracellular cAMP concentration | IC50 |

| ERK1/2 Phosphorylation Assay | Determines the effect of this compound on the agonist-induced phosphorylation of ERK1/2, a downstream signaling event. | Phosphorylated ERK1/2 levels | IC50 |

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the human CB1 receptor by measuring its ability to compete with a known radiolabeled ligand.

References

Application Notes and Protocols for ANEB-001 Administration in THC Challenge Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ANEB-001, a competitive antagonist of the cannabinoid receptor type 1 (CB1), and its application in clinical Δ⁹-tetrahydrocannabinol (THC) challenge studies. The document details the mechanism of action of this compound, summarizes clinical trial data, and provides a representative protocol for conducting a THC challenge study.

Application Notes

Introduction to this compound

This compound, also known as selonabant, is a small molecule, orally bioavailable, competitive antagonist of the human cannabinoid receptor type 1 (CB1).[1][2] The CB1 receptor is the primary molecular target for the psychoactive effects of THC, the main active component of cannabis.[3][4] Overstimulation of the CB1 receptor by THC can lead to acute cannabinoid intoxication (ACI), characterized by symptoms such as euphoria, altered perception, anxiety, panic attacks, tachycardia, and impaired cognitive and motor function.[3][5] this compound is being developed as a potential antidote for ACI by blocking the binding of THC to CB1 receptors, thereby reversing the symptoms of intoxication.[2][3][4]

Mechanism of Action

THC acts as a partial agonist at the CB1 receptor, which is predominantly expressed in the central nervous system. Activation of these receptors by THC leads to the various psychotropic effects associated with cannabis use. This compound competitively binds to the same site on the CB1 receptor as THC but does not activate it. By occupying the receptor, this compound prevents or displaces THC from binding, thus mitigating or reversing its downstream signaling and physiological effects.[3]

Clinical Data Summary from THC Challenge Studies

Phase 2 clinical trials of this compound have demonstrated its efficacy and safety in healthy volunteers challenged with oral THC.[3][6] These studies were typically randomized, double-blind, and placebo-controlled.[3][6]

Table 1: Dosing Regimens in this compound Phase 2 THC Challenge Studies

| Study Part | THC Challenge Dose (oral) | This compound Dose (oral) | Administration Timing |

| Part A | 10.5 mg | 50 mg or 100 mg | Co-administered with THC |

| Part B | 21 mg, 30 mg, or 40 mg | 10 mg or 30 mg | Delayed dosing (1 hour after THC) |

| Part C | 40 mg or 60 mg | 10 mg or 20 mg | Not specified |

Table 2: Summary of Efficacy Outcomes for this compound in THC Challenge Studies

| Outcome Measure | This compound Effect | Statistical Significance (p-value) |

| Visual Analog Scale (VAS) "Feeling High" | Statistically significant reduction | <0.0001 |

| Visual Analog Scale (VAS) "Alertness" | Statistically significant improvement | 0.0042 |

| Body Sway | Statistically significant reduction | 0.0196 |

| Heart Rate | Reduction observed | 0.0125 (in a pooled analysis) |

Note: p-values are reported for a 10 mg dose of this compound administered one hour after a 30 mg THC challenge.[1][6]

Protocols for THC Challenge Studies with this compound

The following is a representative protocol synthesized from publicly available information on this compound clinical trials. This protocol is intended for informational purposes and should be adapted and approved by an Institutional Review Board (IRB) or ethics committee before implementation.

Study Objectives

-

Primary: To evaluate the efficacy of this compound in reversing the subjective and objective effects of acute cannabinoid intoxication induced by a THC challenge in healthy adult volunteers.

-

Secondary: To assess the safety and tolerability of this compound when administered after a THC challenge.

Study Design

-

A randomized, double-blind, placebo-controlled, crossover or parallel-group study.

-

Phases:

-

Screening Period

-

Treatment Period (including THC challenge and study drug administration)

-

Follow-up Period

-

References

- 1. Anebulo Pharmaceuticals Announces Positive Complete Phase 2 Clinical Data Demonstrating Potential of this compound as a Treatment for Acute Cannabinoid Intoxication [prnewswire.com]

- 2. Pipeline – Anebulo Pharmaceuticals [anebulo.com]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. CB1 Receptor Antagonist Selonabant (ANEB‐001) Blocks Acute THC Effects in Healthy Volunteers: A Phase II Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anebulo Pharmaceuticals Announces Positive Complete Phase 2 Clinical Data Demonstrating Potential of this compound as a Treatment for Acute Cannabinoid Intoxication :: Anebulo Pharmaceuticals, Inc. (ANEB) [ir.anebulo.com]

- 7. CB1 Receptor Antagonist Selonabant (this compound) Blocks Acute THC Effects in Healthy Volunteers: A Phase II Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Designing Clinical Trials for ANEB-001 in Acute Cannabinoid Intoxication: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANEB-001 (selonabant) is a potent and selective cannabinoid receptor 1 (CB1) antagonist under development for the treatment of acute cannabinoid intoxication (ACI). Overstimulation of the CB1 receptor by cannabinoids, primarily delta-9-tetrahydrocannabinol (THC), leads to the psychoactive and physiological effects associated with ACI.[1][2] this compound acts as a competitive antagonist at the CB1 receptor, effectively displacing THC and reversing its effects.[2][3] This document provides detailed application notes and protocols for designing and conducting clinical trials to evaluate the efficacy and safety of this compound in the management of ACI.

This compound: Mechanism of Action and Preclinical Data

This compound is a small molecule that competitively binds to the CB1 receptor, thereby blocking the agonistic effects of THC.[2][3] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Its activation by THC leads to the inhibition of adenylyl cyclase, modulation of ion channels, and downstream effects on various signaling pathways, resulting in the characteristic symptoms of cannabis intoxication.[3][4][5] By antagonizing this receptor, this compound is expected to rapidly reverse these effects.

Signaling Pathway of THC and this compound at the CB1 Receptor

Phase 2 Clinical Trial Program for this compound: Summary of Findings

Anebulo Pharmaceuticals has completed a Phase 2 clinical trial (NCT05282797) for this compound, which demonstrated its potential to rapidly reverse the effects of ACI.[3][6] The trial was a randomized, double-blind, placebo-controlled study in healthy volunteers challenged with oral THC.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the Phase 2 program.

Table 1: Phase 2a Trial - Co-administration of this compound and THC

| Treatment Group | N | THC Dose (oral) | This compound Dose (oral) | Reduction in "Feeling High" (VAS) vs. Placebo |

| Placebo | 20 | 10.5 mg | 0 mg | - |

| This compound | 20 | 10.5 mg | 50 mg | Statistically Significant (p < 0.0001) |

| This compound | 20 | 10.5 mg | 100 mg | Statistically Significant (p < 0.0001) |

Table 2: Phase 2b Trial - Delayed Dosing of this compound after THC Challenge

| Treatment Group | N | THC Dose (oral) | This compound Dose (oral) | Key Outcomes vs. Placebo |

| Placebo | Varies | 21 mg, 30 mg, 40 mg | 0 mg | - |

| This compound | Varies | 21 mg, 30 mg | 10 mg | Statistically significant reduction in "Feeling High" (VAS) (p<0.0001 at 30 mg THC), improvement in "Alertness" (VAS), and reduced body sway.[3][6] |

| This compound | Varies | 21 mg | 30 mg | Statistically significant reduction in "Feeling High" (VAS) (p<0.001), improvement in "Alertness" (VAS) (p<0.01), and reduction in THC-induced body sway (p<0.01). |

Table 3: Safety and Tolerability of this compound in Phase 2 Trials

| Adverse Events | Frequency | Severity |

| Serious Adverse Events | None reported | N/A |

| Most Common AEs (possibly or probably related to this compound) | Mild nausea and vomiting | Mild to Moderate |

Detailed Experimental Protocols

Protocol for Oral THC Challenge

Objective: To induce a standardized state of acute cannabinoid intoxication in healthy volunteers.

Materials:

-

THC formulation: Δ9-tetrahydrocannabinol, synthetic or highly purified, formulated for oral administration. For consistency, a standardized recipe for cannabis-infused brownies is recommended.

-

Placebo brownies: Identical in appearance, taste, and smell to the THC-containing brownies but without the active compound.

Procedure:

-

Subject Preparation: Participants should fast for at least 8 hours prior to the administration of the brownie.

-

Dose Preparation: THC-containing brownies should be prepared and assayed to ensure accurate and consistent dosing. A common method involves infusing a known quantity of THC into butter or oil, which is then used in a standard brownie recipe.

-

Administration: The subject consumes the brownie (THC or placebo) within a specified timeframe (e.g., 15 minutes).

-

Monitoring: Subjects are closely monitored for the onset and progression of intoxication symptoms. Vital signs should be recorded at regular intervals.

Protocol for Assessment of Subjective Effects using Visual Analog Scales (VAS)

Objective: To quantify the subjective experiences of cannabinoid intoxication.

Materials:

-

Validated Visual Analog Scales. The Bowdle and Bond & Lader VAS are recommended.[8] These scales typically consist of a 100 mm horizontal line with anchors at each end (e.g., "Not at all" to "Extremely").

-

Electronic data capture device (tablet or computer) or paper forms.

Procedure:

-

Baseline Assessment: Subjects complete the VAS battery prior to the THC challenge to establish a baseline.

-

Post-Dosing Assessments: Assessments are repeated at predefined time points post-THC administration (e.g., 30, 60, 90, 120, 180, 240 minutes).

-

Instructions to Subjects: Clear and consistent instructions are provided to the subjects for each scale. For example, for the "Feeling High" scale, the instruction would be: "Please mark on the line to indicate how 'high' you feel right now."

-

Data Collection: The distance from the "Not at all" anchor to the subject's mark is measured in millimeters to provide a quantitative score.

Recommended VAS Items:

-

Primary: Feeling High, Alertness

-

Secondary: Internal Perception (e.g., "I have strange or weird thoughts"), External Perception (e.g., "Colors seem brighter or more intense"), Mood, Calmness.

Protocol for Measurement of Postural Sway

Objective: To objectively measure changes in balance and motor coordination.

Materials:

-

Force platform (e.g., AMTI, Kistler).

-

Data acquisition and analysis software.

Procedure:

-

Subject Stance: The subject stands barefoot on the force platform with feet together and arms at their sides.

-

Testing Conditions: Two conditions are typically tested: eyes open and eyes closed.

-

Data Collection: For each condition, the subject is instructed to stand as still as possible for a set duration (e.g., 60 seconds). The force platform records the center of pressure (COP) displacement over time.

-

Data Analysis: The primary outcome measure is the total path length of the COP. Other measures can include sway area and velocity.

Proposed Phase 3 Clinical Trial Design for this compound